

Application Note & Protocol: Creating an MTT Assay Data Analysis Template in Excel

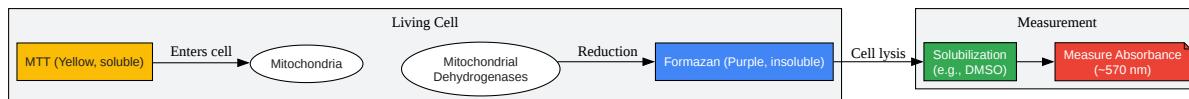
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *MTT Formazan*

Cat. No.: *B1226572*

[Get Quote](#)


Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.^{[1][2]} This assay is foundational in drug discovery and toxicology for screening compounds that may affect cell growth.^[3] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.^{[1][2]} The concentration of the resulting formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of metabolically active cells.^{[1][3]} This document provides a detailed protocol for performing an MTT assay and a comprehensive guide to creating a data analysis template in Microsoft Excel.

Cellular Mechanism of MTT Assay

The conversion of MTT to formazan is a hallmark of metabolically active cells. This process is primarily carried out by mitochondrial dehydrogenases. The resulting insoluble purple formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically.

[Click to download full resolution via product page](#)

Caption: Cellular mechanism of the MTT assay.

Experimental Protocol

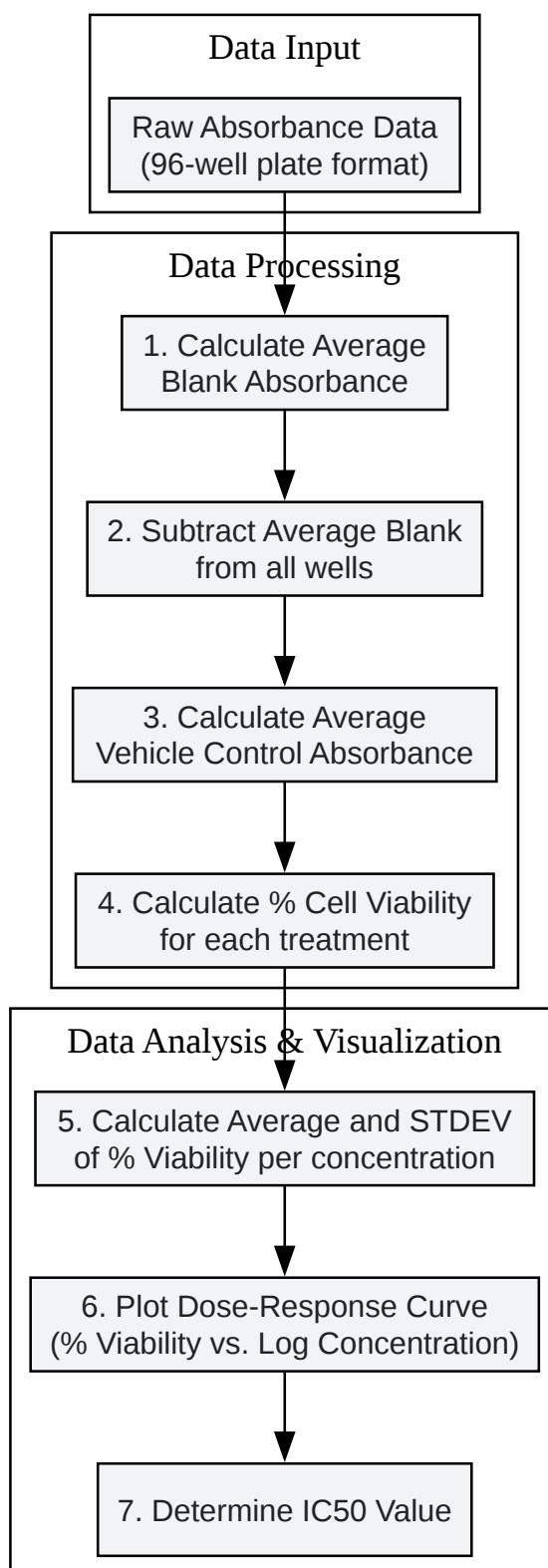
This protocol outlines the key steps for performing a successful MTT assay.

Materials

- MTT solution (5 mg/mL in PBS, sterile filtered)[3]
- Cell culture medium
- Solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid)[1]
- 96-well flat-bottom plates
- Test compounds
- Phosphate-buffered saline (PBS)

Procedure

- Cell Seeding:
 - Culture cells to an exponential growth phase.
 - Trypsinize and count the cells.


- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1×10^4 cells/well) in 100 μL of culture medium.[4]
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Compound Treatment:
 - Prepare serial dilutions of the test compounds.
 - Remove the old medium and add 100 μL of medium containing the various concentrations of the test compounds to the respective wells.
 - Include a vehicle control (cells treated with the compound solvent only) and a blank control (medium only, no cells).
 - Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
 - After the treatment period, carefully add 10-20 μL of the 5 mg/mL MTT solution to each well.
 - Incubate the plate for 4 hours at 37°C.[2][4]
- Formazan Solubilization:
 - After the 4-hour incubation, carefully remove the medium containing MTT.
 - Add 100 μL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
 - Gently shake the plate to ensure complete solubilization.
- Absorbance Measurement:
 - Read the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[1]

Excel Data Analysis Template

This section details the creation of an Excel template for analyzing MTT assay data.

Experimental Workflow for Data Analysis

The following diagram illustrates the workflow for analyzing the raw absorbance data to determine cell viability and IC50 values.

[Click to download full resolution via product page](#)

Caption: Workflow for MTT assay data analysis.

Excel Template Structure and Formulas

Organize your Excel sheet into the following sections:

Sheet 1: Raw Data

- Create a grid that mimics the 96-well plate layout.
- Enter the raw absorbance values from the plate reader into this grid.
- Clearly label sections for "Blank" (media only), "Vehicle Control" (untreated cells), and different concentrations of your test compounds. It is recommended to perform each treatment in triplicate.

Sheet 2: Data Analysis

This sheet will perform the calculations.

Table 1: Raw Data Summary

Concentration (μ M)	Replicate 1	Replicate 2	Replicate 3
Blank	=Sheet1!A1	=Sheet1!A2	=Sheet1!A3
Vehicle Control	=Sheet1!B1	=Sheet1!B2	=Sheet1!B3
Compound 1 - Conc 1	=Sheet1!C1	=Sheet1!C2	=Sheet1!C3
Compound 1 - Conc 2	=Sheet1!D1	=Sheet1!D2	=Sheet1!D3
...

Table 2: Data Normalization and Viability Calculation

Concentration (μ M)	Avg. Absorbance	Corrected Absorbance	% Cell Viability
Blank	=AVERAGE(B2:D2)		
		=B3-	=C3/
Vehicle Control	=AVERAGE(B3:D3)	BB	CC
		8	9100
		=B4-	=C4/
Compound 1 - Conc 1	=AVERAGE(B4:D4)	BB	CC
		8	9100
		=B5-	=C5/
Compound 1 - Conc 2	=AVERAGE(B5:D5)	BB	CC
		8	9*100
...

- Average Blank Absorbance: In a separate cell (e.g., B8), calculate the average of the blank wells: =AVERAGE(Table1[Replicate 1]:Table1[Replicate 3] for Blank row).[5]
- Corrected Absorbance: Subtract the average blank absorbance from all the average absorbance values.[5]
- % Cell Viability: Divide the corrected absorbance of each treatment by the corrected absorbance of the vehicle control and multiply by 100.[5] The vehicle control represents 100% viability.[6]

Table 3: Summary for Plotting

Log Concentration	Average % Viability	STDEV
=LOG10(A11)	=AVERAGE(D4:F4)	=STDEV(D4:F4)
=LOG10(A12)	=AVERAGE(D5:F5)	=STDEV(D5:F5)
...

- Log Concentration: Transform the compound concentrations to a logarithmic scale for the dose-response curve. Note that you cannot take the log of zero for the control.[6]
- Average % Viability and STDEV: Calculate the average and standard deviation of the percent cell viability for each compound concentration from the triplicate values.

Creating the Dose-Response Curve

- Select the "Log Concentration" and "Average % Viability" columns.
- Go to Insert > Chart > Scatter and select "Scatter with Smooth Lines and Markers".[7]
- Add axis titles: "Log [Compound] (μ M)" for the x-axis and "% Cell Viability" for the y-axis.[8]
- Add error bars using the calculated standard deviation values.[7][8]

Calculating the IC50 Value

The IC50 is the concentration of a drug that is required for 50% inhibition of cell viability.

- Using the Dose-Response Curve:
 - Add a trendline to your scatter plot. A four-parameter logistic (4PL) curve is often the most accurate, but a linear trendline can be used for the portion of the curve where the response is linear (typically between 20% and 80% viability).[9]
 - Display the equation of the trendline on the chart.[7]
 - For a linear equation ($y = mx + c$), set y to 50 and solve for x (IC50): $x = (50 - c) / m$.[7][10]
- Using Excel's FORECAST.LINEAR function (for linear portion of the curve):

- Identify the two concentrations that bracket the 50% viability mark.
- Use the formula: =FORECAST.LINEAR(50, [range of concentrations], [range of corresponding % viability]).

Conclusion

This application note provides a comprehensive framework for performing an MTT assay and analyzing the resulting data using a structured Excel template. By following this detailed protocol and data analysis workflow, researchers can generate reliable and reproducible cell viability data, including dose-response curves and IC50 values, which are critical for drug development and toxicological studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MTT assay - Wikipedia [en.wikipedia.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. bds.berkeley.edu [bds.berkeley.edu]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- To cite this document: BenchChem. [Application Note & Protocol: Creating an MTT Assay Data Analysis Template in Excel]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1226572#creating-an-mtt-assay-data-analysis-template-in-excel>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com